BenchChemオンラインストアへようこそ!

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Physicochemical profiling Drug-likeness Agrochemical design

Procure this structurally differentiated 1,2,3-triazole-4-carboxamide for SDH inhibition (antifungal) and LasR-mediated antibiofilm screening. The thiophen-3-yl and furan-2-carboxamide substituents represent unexplored combinations within a validated chemotype, enabling head-to-head potency profiling against boscalid and published A3-3 series. Ideal for matched-pair analysis with the thiophen-2-yl regioisomer to probe sulfur orientation effects on target engagement. CuAAC-accessible scaffold supports rapid parallel library synthesis of 20–50 analogs in 2–3 steps.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3
CAS No. 2034564-18-4
Cat. No. B2958300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide
CAS2034564-18-4
Molecular FormulaC12H10N4O2S
Molecular Weight274.3
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
InChIInChI=1S/C12H10N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H,13,17)
InChIKeyMLVZHSGPVIZQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide (CAS 2034564-18-4): Procurement-Relevant Chemical Identity and Physicochemical Profile


N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide (CAS 2034564-18-4; molecular formula C₁₂H₁₀N₄O₂S; MW 274.30 g/mol) is a heterocyclic small molecule comprising a 1,2,3-triazole core N1-substituted with a thiophen-3-yl ring and C4-linked via a methylene bridge to a furan-2-carboxamide moiety [1]. The compound exhibits a computed XLogP3 of 1.2 and a topological polar surface area (TPSA) of 101 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. It belongs to the 1,2,3-triazole-4-carboxamide class, a scaffold extensively investigated for succinate dehydrogenase (SDH) inhibition in antifungal development and for diverse pharmacological activities [2][3]. The compound is commercially available from research chemical suppliers (e.g., Life Chemicals, catalog F6562-0009) at milligram scale for laboratory research use [4].

Why In-Class 1,2,3-Triazole Carboxamides Cannot Simply Substitute N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide in SDH-Targeted or Antibiofilm Research Programs


Within the 1,2,3-triazole-4-carboxamide class, both the heteroaryl substituent at the triazole N1 position and the carboxamide aryl group independently and synergistically modulate target engagement, potency, and physicochemical properties. In the SDH inhibitor series reported by Yan et al. (2019), subtle structural variations among 42 analogs produced EC₅₀ differences exceeding 20-fold against Sclerotinia sclerotiorum (range: 1.08 to >25 μg/mL), demonstrating that generic substitution is not predictive of antifungal performance [1]. Similarly, in the furan-2-carboxamide antibiofilm series, the presence and nature of the triazole substituent critically determined activity, with compound 4b achieving 58% biofilm inhibition while structurally related analogs showed negligible activity [2]. The thiophen-3-yl substituent on the target compound confers distinct electronic (π-conjugation) and steric properties compared to thiophen-2-yl, phenyl, or pyridinyl alternatives, directly influencing binding pose within flat, lipophilic SDH active sites and potentially altering hydrogen-bonding patterns with key catalytic residues (e.g., ARG43, TYR58, TRP173) [1]. Furthermore, the furan-2-carboxamide moiety, compared to thiophene-2-carboxamide or furan-3-carboxamide, presents a unique hydrogen-bond acceptor orientation and dipole moment that cannot be replicated by positional isomers or heterocycle swaps without measurable shifts in target affinity and selectivity [1][2].

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Physicochemical Differentiation: XLogP3 and TPSA Comparison Against the Thiophene-2-Carboxamide Analog Determine Membrane Permeability and Solubility Profiles

The target compound (furan-2-carboxamide) exhibits a computed XLogP3 of 1.2 and TPSA of 101 Ų [1]. Its closest commercially cataloged analog, N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide (CAS 2034271-24-2), replaces the furan oxygen with sulfur, which is predicted to increase logP by approximately 0.5–0.8 units (based on the established π-contribution difference between furan and thiophene of ~0.6 log units) and reduce TPSA by ~10–15 Ų [2][3]. This shift in lipophilicity/hydrophilicity balance directly impacts aqueous solubility, membrane permeability, and nonspecific protein binding—key parameters for both agrochemical foliar uptake and pharmaceutical oral bioavailability [3].

Physicochemical profiling Drug-likeness Agrochemical design

Antifungal SDH Inhibitory Activity: Class-Level Extrapolation from 1,2,3-Triazole Carboxamide Series Demonstrates Scaffold Competitiveness with Commercial SDHI Boscalid

While no direct enzymatic or whole-cell antifungal data have been published specifically for the target compound, class-level evidence from the structurally analogous 1,2,3-triazole carboxamide series reported by Yan et al. (2019) provides a quantitative performance benchmark. In that study, the most potent analog (A3-3) demonstrated in vitro mycelial growth inhibition EC₅₀ values of 1.08 μg/mL against Sclerotinia sclerotiorum, 8.75 μg/mL against Botrytis cinerea, 1.67 μg/mL against Rhizoctonia cerealis, and 5.30 μg/mL against Gaeumannomyces graminis—values directly comparable to the commercial SDHI fungicide boscalid tested under identical conditions [1]. In vivo efficacy at 200 μg/mL suppressed rape sclerotinia rot, cucumber grey mould, and wheat powdery mildew [1]. The target compound shares the critical 1,2,3-triazole-4-carboxamide pharmacophore with A3-3, and its thiophen-3-yl N1-substituent and furan-2-carboxamide may offer differentiated binding interactions within the SDH ubiquinone-binding pocket [1].

Succinate dehydrogenase inhibition Antifungal agrochemicals Phytopathogenic fungi

Antibiofilm Activity: Furan-2-Carboxamide Triazole Hybrids Demonstrate Quantifiable Biofilm Inhibition Against Pseudomonas aeruginosa with Structural Specificity

In a 2025 diversity-oriented synthesis study of furan-2-carboxamides, Muñoz-Estrada et al. demonstrated that triazole-containing furan-2-carboxamide derivatives exhibit significant antibiofilm activity against P. aeruginosa, with the most active compound (4b) achieving 58% biofilm inhibition [1]. Critically, activity was highly dependent on the specific triazole substituent: carbohydrazide and triazole derivatives showed significant activity, while other heterocyclic replacements were inactive [1]. The active carboxamides also reduced virulence factors (pyocyanin and proteases), confirming an anti-quorum sensing mechanism potentially mediated through LasR antagonism [1]. The target compound, featuring a furan-2-carboxamide linked to a 1,2,3-triazole bearing a thiophen-3-yl substituent, represents an untested but structurally privileged combination within this validated antibiofilm chemotype.

Antibiofilm agents Anti-quorum sensing Pseudomonas aeruginosa

Thiophene Positional Isomerism (3-yl vs. 2-yl): Regioisomeric Switch at the Triazole N1 Position Alters π-Conjugation and Predicted Target Binding Geometry

The target compound incorporates a thiophen-3-yl substituent at the triazole N1 position, distinguishing it from the more commonly explored thiophen-2-yl isomer. In the analogous SDH inhibitor class, molecular docking simulations revealed that N1-aryl substituents participate in π-π stacking interactions with TRP173 and hydrophobic contacts within the SDH ubiquinone-binding pocket [1]. The thiophen-3-yl attachment (via the C3 position) orients the sulfur atom differently from thiophen-2-yl attachment, altering the dipole moment vector and the spatial distribution of π-electron density available for aromatic stacking [1][2]. This regioisomeric distinction is not cosmetic: in the broader 1,2,3-triazole medicinal chemistry literature, N1-aryl positional isomerism has been shown to produce >10-fold differences in target binding affinity [2]. The target compound's thiophen-3-yl geometry may access binding sub-pockets inaccessible to the thiophen-2-yl analog, representing a structurally justified differentiation point for procurement.

Regioisomer differentiation Structure-activity relationships Molecular docking

Furan-2-Carboxamide vs. Furan-3-Carboxamide Positional Isomerism: Hydrogen-Bond Acceptor Geometry Alters Target Interaction Potential

The target compound employs a furan-2-carboxamide, where the carboxamide is attached at the C2 position adjacent to the ring oxygen. In contrast, the furan-3-carboxamide analog (N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide) positions the carboxamide at the C3 position. This positional isomerism alters the intramolecular hydrogen-bonding capability: the furan-2-carboxamide can form an intramolecular hydrogen bond between the amide NH and the furan ring oxygen (forming a pseudo-5-membered ring), constraining the conformation and orienting the carbonyl oxygen for intermolecular target engagement [1]. The furan-3-carboxamide isomer lacks this intramolecular stabilization, resulting in greater conformational flexibility and a different presentation of hydrogen-bond donor/acceptor vectors to the target protein [1]. In the context of SDH inhibition, where the carboxamide forms a critical hydrogen bond with TRP173, this conformational difference may directly translate to binding affinity differences [2].

Carboxamide positional isomerism Hydrogen-bond geometry Furan SAR

Synthetic Tractability and Click Chemistry Compatibility: Modular Assembly via CuAAC Enables Systematic SAR Exploration Superior to Non-Triazole Carboxamide Scaffolds

The 1,2,3-triazole core of the target compound is assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential click reaction, enabling modular, high-yielding access to diverse analogs by varying the alkyne and azide components [1]. In the SDH inhibitor series of Yan et al., all 42 carboxamide derivatives were synthesized in 55–80% yields using this convergent approach, with precise structural confirmation by ¹H NMR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction [1]. This contrasts with non-triazole carboxamide SDHI scaffolds (e.g., pyrazole-carboxamides, pyridine-carboxamides) that often require linear, multi-step syntheses with lower overall yields and more limited diversification potential [2]. The target compound's triazole-methyl-furan-2-carboxamide architecture allows independent optimization of three modules: (i) the N1-aryl/heteroaryl group (thiophen-3-yl), (ii) the triazole core, and (iii) the carboxamide aryl group (furan-2-yl), facilitating systematic SAR studies that are more cumbersome with fused-ring or non-click scaffolds [1].

Click chemistry CuAAC synthesis Modular SAR libraries

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide: Evidence-Based Application Scenarios for Procurement-Driven Research Programs


SDH Inhibitor Hit Finding: Comparator Benchmarking Against Boscalid in Phytopathogenic Fungal Panels

The compound is suitable as a structurally differentiated entry point for SDH inhibitor screening programs targeting phytopathogenic fungi (Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia cerealis, Gaeumannomyces graminis). The class precedent established by Yan et al. (2019) demonstrates that 1,2,3-triazole-4-carboxamides can achieve in vitro EC₅₀ values comparable to commercial boscalid (1.08–8.75 μg/mL range for the lead A3-3) with confirmed in vivo efficacy at 200 μg/mL [1]. The target compound's thiophen-3-yl and furan-2-carboxamide substituents represent unexplored combinations within this validated chemotype, enabling head-to-head potency and resistance profiling against the published A3-3 series and commercial SDHI benchmarks.

Pseudomonas aeruginosa Antibiofilm Program: Quorum-Sensing Inhibitor Screening with Furan-2-Carboxamide Scaffold

The compound can serve as a screening candidate in antibiofilm discovery programs targeting P. aeruginosa quorum-sensing pathways. Muñoz-Estrada et al. (2025) demonstrated that furan-2-carboxamide triazole hybrids achieve up to 58% biofilm inhibition and reduce virulence factor production (pyocyanin, proteases) via a putative LasR-mediated mechanism [2]. The target compound's thiophen-3-yl triazole substituent differentiates it from the 4b series and may address SAR gaps in understanding how heteroaryl groups at the triazole N1 modulate LasR binding affinity and anti-virulence potency.

Regioisomeric SAR Expansion: Systematic Comparison of Thiophen-3-yl vs. Thiophen-2-yl Triazole N1-Substituents

The compound is procured as part of a matched-pair analysis with its thiophen-2-yl regioisomer. The differential orientation of the sulfur atom between 3-yl and 2-yl attachment alters the dipole moment and π-stacking geometry within flat hydrophobic binding pockets such as the SDH ubiquinone site [1]. Procurement of both isomers enables determination of whether the thiophene substitution pattern produces measurable potency shifts (>2-fold IC₅₀ difference), informing whether the less-explored 3-yl geometry offers a genuine advantage for target engagement.

Modular Click Chemistry Library Synthesis: Rapid Diversification for Multi-Target Screening Cascades

The target compound's CuAAC-accessible architecture supports its use as a parent scaffold for parallel library synthesis. With three independently variable modules (N1-aryl, triazole, carboxamide aryl), focused libraries of 20–50 analogs can be generated in 2–3 synthetic steps with expected yields of 55–80% per step [1]. This modularity enables rapid exploration of SAR across multiple biological targets (SDH, LasR, and potentially other enzymes with flat cofactor-binding pockets) without the linear synthetic burden associated with pyrazole- or pyridine-based carboxamide scaffolds [1].

Quote Request

Request a Quote for N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.